molecular formula C12H10N2O3 B11210735 1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]- CAS No. 107484-34-4

1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]-

Cat. No.: B11210735
CAS No.: 107484-34-4
M. Wt: 230.22 g/mol
InChI Key: WRYZZFHVGAKORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]- (CAS: 30186-41-5) is a nitro-substituted pyrrole derivative featuring a pyrrole core with a carboxaldehyde group at position 2 and a 4-nitrophenylmethyl group at the nitrogen (N1) position . This compound is structurally distinct due to the strong electron-withdrawing nitro group (-NO₂) at the para position of the benzyl substituent, which significantly influences its electronic properties and reactivity.

Synthesis Pathways:
The compound is likely synthesized via condensation reactions involving nitrobenzyl halides, as evidenced by analogous methods for related triazole derivatives (e.g., 1-(4-nitrophenyl)methyl-1,2,4-triazole in Rizatriptan synthesis) . Reduction steps using agents like sodium borohydride may also play a role in modifying intermediates .

Properties

CAS No.

107484-34-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10N2O3/c15-9-12-2-1-7-13(12)8-10-3-5-11(6-4-10)14(16)17/h1-7,9H,8H2

InChI Key

WRYZZFHVGAKORA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-nitrobenzyl bromide with pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Scientific Research Applications

1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituent Position/Group CAS Number Key Features
1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]- 4-nitrobenzyl at N1, aldehyde at C2 30186-41-5 Strong electron-withdrawing nitro group; high polarity
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde 2-nitrobenzyl at N1 22162-51-2 Positional isomer; reduced steric hindrance but altered electronic effects
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl) Sulfonyl (4-methylphenyl) at N1, 3-nitro at C2 637354-45-1 Sulfonyl group enhances stability; meta-nitro reduces conjugation
Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate Fluorophenyl sulfonyl at N1, ester at C2 N/A Ester group increases hydrophobicity; fluorine enhances electronegativity

Electronic and Reactivity Differences

  • Nitro Group Position: The para-nitro group in the target compound maximizes electron withdrawal through resonance, enhancing electrophilicity at the aldehyde group compared to the meta-nitro analog .
  • Functional Group Effects : Replacing the aldehyde with an ester (as in the fluorophenyl sulfonyl derivative) diminishes electrophilicity, shifting utility toward nucleophilic acyl substitution . Sulfonyl groups (e.g., in CAS: 637354-45-1) improve thermal stability but reduce solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.